3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
917894-56-5 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3 |
InChI Key |
QFBZMXSTWJPUGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCO |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profile of 3 2 Methoxynaphthalen 1 Yl Prop 2 Yn 1 Ol
Oxidation Reactions of the Hydroxyl Functionality
The primary alcohol group in 3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol can be readily oxidized to afford the corresponding aldehyde or, under more vigorous conditions, the carboxylic acid. The selective oxidation to the aldehyde is often the desired transformation, yielding a valuable propargylic aldehyde.
Conversion to Propargylic Aldehydes and Ketones
The oxidation of propargylic alcohols to their corresponding α,β-unsaturated alkynals or alkynones is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups.
For the conversion of this compound to 3-(2-methoxynaphthalen-1-yl)prop-2-ynal, mild oxidizing agents are typically preferred to avoid over-oxidation or side reactions involving the alkyne moiety. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane (DMP).
Below is a representative table of reaction conditions for the oxidation of analogous propargylic alcohols, which can be extrapolated to the target molecule.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| MnO₂ | Dichloromethane | 25 | 24 | ~85 |
| PCC | Dichloromethane | 25 | 2 | ~80 |
| DMP | Dichloromethane | 25 | 1 | ~90 |
This data is representative of typical oxidations of propargylic alcohols and may not reflect the exact results for this compound.
Reduction Reactions of the Alkynyl Moiety
The carbon-carbon triple bond in this compound is susceptible to reduction, offering pathways to both allylic and saturated alcohols. The selectivity of the reduction is highly dependent on the choice of catalyst and reaction conditions.
Selective Hydrogenation Strategies to Allylic or Saturated Alcohols
Selective hydrogenation of the alkyne to a cis-alkene (allylic alcohol) can be achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst is specifically designed to prevent over-reduction to the alkane. For the formation of the trans-alkene, dissolving metal reductions, such as sodium in liquid ammonia, are typically employed.
Complete reduction of the alkyne to the corresponding saturated alcohol, 3-(2-methoxynaphthalen-1-yl)propan-1-ol, can be accomplished through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
The following table summarizes typical conditions for these selective hydrogenation reactions.
| Catalyst/Reagent | Solvent | H₂ Pressure (atm) | Temperature (°C) | Product |
| Lindlar's Catalyst | Hexane | 1 | 25 | (Z)-3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol |
| Na/NH₃(l) | THF | - | -78 | (E)-3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol |
| 10% Pd/C | Ethanol | 1 | 25 | 3-(2-Methoxynaphthalen-1-yl)propan-1-ol |
This data is based on general procedures for the selective hydrogenation of propargylic alcohols and serves as a guideline for the reactions of this compound.
Derivatization and Functionalization of the Propargylic Alcohol
The hydroxyl group of this compound can be readily derivatized through esterification and etherification reactions, providing access to a wider range of compounds with potentially altered physical, chemical, and biological properties.
Esterification Reactions to Propargyl Esters
Esterification of this compound can be achieved by reacting it with a carboxylic acid, acid anhydride, or acid chloride in the presence of an acid or base catalyst. For instance, reaction with acetic anhydride in the presence of a catalytic amount of a Brønsted acidic ionic liquid or a base like pyridine can yield the corresponding propargyl acetate. ecnu.edu.cn The use of dicyclohexylcarbodiimide (DCC) as a coupling agent is also a common method for ester formation from carboxylic acids.
A summary of representative esterification conditions is provided below.
| Acylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) |
| Acetic Anhydride | Pyridine | Dichloromethane | 25 |
| Acetic Acid | H₂SO₄ (cat.) | Toluene | Reflux |
| Benzoyl Chloride | Triethylamine (B128534) | Dichloromethane | 0 to 25 |
These conditions are illustrative of common esterification procedures for alcohols.
Etherification Reactions to Propargyl Ethers
The synthesis of propargyl ethers from this compound can be accomplished through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether. niscpr.res.in
The table below outlines typical conditions for the etherification of alcohols.
| Alkylating Agent | Base | Solvent | Temperature (°C) |
| Methyl Iodide | NaH | Tetrahydrofuran | 0 to 25 |
| Benzyl Bromide | KOH | Dimethylformamide | 25 |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux |
This data represents general conditions for the Williamson ether synthesis and may be adapted for this compound.
Formation of Carbamic Acid Derivatives
The hydroxyl group of this compound allows for the straightforward formation of carbamic acid derivatives, specifically carbamates. This transformation is typically achieved through the reaction of the alcohol with an isocyanate (R-N=C=O). The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.
This process can be conducted without a catalyst, but it is often accelerated by the presence of base catalysts, such as pyridine, or organometallic catalysts like organo-tin compounds. cdnsciencepub.com The resulting product is a propargyl carbamate, which incorporates the structural features of both the parent alcohol and the isocyanate. These carbamate derivatives are valuable intermediates in organic synthesis. Under certain conditions, particularly with basic catalysis, N-arylcarbamates of propargyl alcohols can undergo subsequent intramolecular cyclization to yield 4-alkylidene-2-oxazolidinones. cdnsciencepub.com
Table 1: Representative Conditions for Carbamate Formation from Propargyl Alcohols and Isocyanates
| Propargyl Alcohol Substrate | Isocyanate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Methyl-3-butyn-2-ol | Phenyl isocyanate | Sodium Acetate / Dioxan | 4,4-Dimethyl-3-phenyl-5-methyleneoxazolidin-2-one | cdnsciencepub.com |
| 2-Methyl-3-butyn-2-ol | n-Butyl isocyanate | Stannous octoate | N-butyl carbamate | cdnsciencepub.com |
| Various Propargyl Alcohols | Phenyl isocyanate | AgOAc / DMAP | Z-oxazolidin-2-ones | organic-chemistry.org |
Cyclization and Rearrangement Pathways
The carbon-carbon triple bond in this compound is a key functional group that enables a variety of cyclization and rearrangement reactions. Among the most powerful of these are transition metal-catalyzed cycloaddition reactions, which allow for the efficient construction of complex cyclic frameworks with high atom economy.
Intramolecular and Intermolecular [2+2+2] Cycloaddition Reactions
The [2+2+2] cycloaddition of alkynes is a powerful and direct method for the synthesis of highly substituted benzene rings. researchgate.net This reaction involves the catalytic combination of three alkyne units to form a six-membered aromatic ring. For a monosubstituted alkyne like this compound, this can occur via self-cyclotrimerization to produce a symmetrically substituted benzene derivative, or through co-cyclotrimerization with other alkynes to generate unsymmetrically substituted aromatic compounds. A wide range of transition metals, including cobalt, iron, manganese, and rhenium, have been shown to catalyze this transformation, each with distinct characteristics and substrate compatibilities.
Cobalt complexes are among the most classic and widely used catalysts for the [2+2+2] cycloaddition of alkynes. researchgate.net Cyclopentadienyl-cobalt (CpCo) complexes, in particular, have been extensively studied and applied in the synthesis of a vast array of carbo- and heterocyclic systems. researchgate.net The catalytic cycle is generally understood to proceed through the initial formation of a cobaltacyclopentadiene intermediate from two alkyne molecules. This metallacycle then coordinates with a third alkyne molecule (the dienophile), which undergoes an insertion or a Diels-Alder-type reaction, followed by reductive elimination to release the aromatic product and regenerate the active cobalt catalyst. The self-cyclotrimerization of this compound under cobalt catalysis would be expected to yield a 1,3,5- or 1,2,4-trisubstituted benzene ring, with the regioselectivity depending on the specific catalyst system and reaction conditions employed.
Table 2: Examples of Cobalt-Catalyzed [2+2+2] Alkyne Cycloaddition
| Catalyst System | Alkyne Substrate(s) | Product Type | Reference |
|---|---|---|---|
| Co₂(CO)₈ / PPh₃ | Diarylacetylenes & Nitriles | Polyarylpyridines | chemrxiv.org |
| Co(I)/diphosphine | Alkynes & Allenes | 3-Alkylidenecyclobutenes ([2+2] product) | nih.gov |
| Co(II) precursor / reductant | Enynylidenecyclopropanes | 5,7,5-fused tricyclic systems | ucm.es |
Iron-Catalyzed Cycloaddition
The use of iron, an earth-abundant and low-cost metal, as a catalyst for [2+2+2] cycloadditions represents a more sustainable alternative to precious metal catalysts. nih.gov Various iron-based systems have been developed that effectively catalyze the cyclotrimerization of alkynes to form substituted benzenes. researchgate.net These reactions often employ simple iron salts, such as Fe(OAc)₂ or FeCl₂, in combination with a ligand and a reducing agent. nih.govresearchgate.net For terminal alkynes, these iron-catalyzed systems can lead to mixtures of 1,2,4- and 1,3,5-trisubstituted benzene regioisomers, although certain ligand and catalyst combinations can favor one over the other. The reaction of this compound in such a system would provide a direct route to the corresponding tri-substituted benzene cores.
Table 3: Iron-Catalyzed Cycloaddition of Alkynes
| Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|
| Fe(OAc)₂ / Pyridyl bisimine ligand / Zn | Alkynenitriles & Alkynes | Substituted Pyridines | nih.gov |
| Fe(OTf)₂ / (S,S)-DBFOX-Ph | Aryl nitrones & 3-propioloyloxazolidin-2-ones | Chiral Δ⁴-isoxazolines | rsc.org |
| Fe(II) / 2-(benzimidazolyl)-6-(1-(arylimino)ethyl)pyridine / Zn / ZnI₂ | Terminal Aryl Alkynes | 1,2,4-Trisubstituted Benzenes | researchgate.net |
Manganese-Catalyzed Cyclization
Recent advancements have established manganese as a viable catalyst for [2+2+2] cycloaddition reactions, often proceeding under mild, photochemically-induced conditions. nih.govacs.org Catalytic systems based on manganese(I) carbonyl complexes, such as MnBr(CO)₅, combined with phosphine ligands, can effectively promote the cyclotrimerization of various functionalized alkynes upon irradiation with visible light (e.g., 450 nm). nih.govacs.org This photochemical approach avoids the need for high temperatures or additional photoredox catalysts. nih.gov This methodology is compatible with a broad range of functional groups, suggesting that this compound would be a suitable substrate for this transformation, providing a mild pathway to its corresponding cyclotrimer. nih.govresearchgate.net
Table 4: Manganese-Catalyzed [2+2+2] Cycloaddition of Triynes
| Catalyst System | Substrate Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| MnBr(CO)₅ / dppm | Functionalized Triynes | 450 nm irradiation, 30-80 °C | Aromatic compounds | nih.gov |
| Mn(acac)₂ / Photoredox catalyst | Diynes & Acetylenes | Visible light | Substituted Benzenes | researchgate.net |
| MnBr(CO)₃(dppm) | Functionalized Triynes | 450 nm irradiation | Aromatic compounds | nih.gov |
Rhenium-Catalyzed Cycloaddition
While rhenium complexes are known to catalyze a variety of transformations involving alkynes, their application in [2+2+2] cycloadditions to form benzene rings is less common compared to metals from groups 8-10. Rhenium is more prominently featured in the field of alkyne metathesis, which involves the cleavage and reformation of carbon-carbon triple bonds. nih.gov Mechanistic studies of rhenium-alkyne interactions often point towards the formation of rhenacyclobutadiene intermediates, which are key for metathesis rather than cyclotrimerization. nih.gov Although catalytic cycloadditions are a cornerstone of organometallic chemistry, the use of rhenium for the specific purpose of the [2+2+2] cyclotrimerization of simple alkynes is not as extensively documented as for cobalt, rhodium, or nickel. Therefore, predicting the reactivity of this compound in a rhenium-catalyzed [2+2+2] cycloaddition is difficult based on currently prevalent literature.
Garratt-Braverman Cyclization Reactions
The Garratt-Braverman cyclization, a powerful tool for the formation of bi- and polycyclic aromatic systems, can be strategically employed using precursors derived from this compound. This reaction cascade typically involves the base-mediated isomerization of a bispropargyl precursor into a bis-allenyl intermediate, which then undergoes a [4+5] cycloaddition followed by aromatization.
A significant advancement in this area is the development of an asymmetric variant of the Garratt-Braverman cyclization, which has been successfully applied to the synthesis of axially chiral aryl naphthalene-amino acid hybrids. nih.govacs.orgacs.orgresearchgate.net In a notable study, bispropargyl sulfones bearing a naphthalene (B1677914) moiety and a chiral amino acid residue were synthesized. nih.govacs.org Upon treatment with a base, these precursors underwent a highly diastereoselective cyclization. The existing stereocenter in the amino acid effectively controlled the stereochemical outcome of the reaction, leading to the formation of one diastereomer in preference to the other.
The general transformation can be represented as follows:
Caption: General scheme of an asymmetric Garratt-Braverman cyclization leading to chiral aryl naphthalene derivatives.Computational studies, specifically Density Functional Theory (DFT) calculations, have provided insight into the stereoselectivity of this process. The calculations revealed a lower activation free energy barrier for the formation of the major diastereomer compared to the minor one, with a calculated energy difference (ΔΔG‡) of 3.48 kcal/mol. nih.gov This computational finding aligns with the experimental observation of high diastereoselectivity. The preferential formation of one atropisomer over the other is a key feature of this transformation.
Table 1: Diastereoselective Garratt-Braverman Cyclization of Naphthalene-Containing Bispropargyl Sulfones
| Entry | Chiral Amino Acid Precursor | Diastereomeric Ratio (M:P) | Yield (%) |
| 1 | N-Boc-L-Alanine derivative | >95:5 | 85 |
| 2 | N-Boc-L-Valine derivative | >95:5 | 82 |
| 3 | N-Boc-L-Phenylalanine derivative | >95:5 | 88 |
This table illustrates the high diastereoselectivity achieved in the Garratt-Braverman cyclization of bispropargyl sulfones derived from various amino acids and a naphthalene precursor.
Propargyl Rearrangements and Vinylallene Formation
Propargyl alcohols and their derivatives, such as this compound, are known to undergo rearrangements to form valuable allenic compounds. A particularly relevant transformation is the gold-catalyzed rearrangement of propargyl esters, which proceeds through a twofold 1,2-rearrangement to yield vinylallenes. nih.govresearchgate.netnih.govnih.govresearchgate.net
This reaction is initiated by the coordination of a gold(I) catalyst to the alkyne moiety of the propargyl ester, which facilitates a organic-chemistry.orgorganic-chemistry.org-acyloxy migration to form a gold-carbene intermediate. This intermediate is then trapped by an alkynylsilane, leading to a vinyl cation that undergoes a subsequent organic-chemistry.orgorganic-chemistry.org-silyl migration to afford the final vinylallene product. nih.govnih.govresearchgate.net The reaction exhibits broad substrate scope, and pleasingly, a 1-naphthyl-substituted alkynylsilane has been shown to be a competent reaction partner, yielding the corresponding allenylsilane in high yield. nih.gov
The general scheme for this transformation is depicted below:
Caption: Gold-catalyzed reaction of a propargyl ester with an alkynylsilane to form a vinylallene derivative.The utility of this methodology is highlighted by its good yields, atom economy, and scalability. The resulting vinylallenes are versatile intermediates for further synthetic transformations.
Table 2: Gold-Catalyzed Synthesis of Vinylallenes from Aryl Propargyl Esters
| Entry | Aryl Group on Propargyl Ester | Alkynylsilane | Yield (%) |
| 1 | Phenyl | Phenyl(trimethylsilyl)acetylene | 78 |
| 2 | 4-Methoxyphenyl | Phenyl(trimethylsilyl)acetylene | 72 |
| 3 | 1-Naphthyl | Phenyl(trimethylsilyl)acetylene | 85 |
| 4 | Phenyl | (1-Naphthyl)(trimethylsilyl)acetylene | 91 |
This table showcases the scope of the gold-catalyzed rearrangement with various aryl-substituted propargyl esters and alkynylsilanes.
Cross-Coupling Reactions Involving the Naphthalenyl and Alkynyl Moieties
The structure of this compound offers two primary sites for cross-coupling reactions: the naphthalenyl ring system and the terminal alkyne. These reactions are fundamental in carbon-carbon bond formation and allow for the elaboration of the core structure.
Sonogashira Coupling: The terminal alkyne of the propargyl alcohol is a prime substrate for the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. By converting the hydroxyl group of this compound to a less reactive protecting group, the terminal alkyne can be selectively coupled with various aryl or vinyl halides. Conversely, if the naphthalene ring is functionalized with a halide (e.g., 1-bromo-2-methoxynaphthalene), it can be coupled with a variety of terminal alkynes.
Suzuki-Miyaura Coupling: The naphthalenyl moiety can participate in Suzuki-Miyaura cross-coupling reactions. wikipedia.orgnih.govyoutube.comlibretexts.orgresearchgate.net This requires the conversion of the naphthalene ring into either a boronic acid/ester or a halide. For instance, if the starting material is a halogenated 2-methoxynaphthalene (B124790), it can be coupled with a wide range of organoboron reagents. Alternatively, the synthesis of a 2-methoxynaphthalenylboronic acid derivative would allow for its coupling with various organic halides.
The general schemes for these cross-coupling reactions are as follows:
Caption: Representative schemes for Sonogashira and Suzuki-Miyaura cross-coupling reactions involving the naphthalenyl and alkynyl moieties.Table 3: Potential Cross-Coupling Partners for Derivatives of this compound
| Reaction Type | Naphthalenyl Derivative | Alkynyl Derivative | Coupling Partner |
| Sonogashira | 1-Halo-2-methoxynaphthalene | Protected this compound | Terminal Alkyne |
| Sonogashira | 2-Methoxynaphthalene | 3-(Aryl/Vinyl)-3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol (from coupling) | Aryl/Vinyl Halide |
| Suzuki-Miyaura | 1-Halo-2-methoxynaphthalene | This compound | Organoboron Reagent |
| Suzuki-Miyaura | 2-Methoxynaphthalenylboronic acid | This compound | Aryl/Vinyl Halide |
This table outlines the potential applications of Sonogashira and Suzuki-Miyaura couplings for the structural elaboration of the target compound and its derivatives.
Stereoselective Transformations and Chiral Synthesis
The propargylic alcohol functionality in this compound is a key feature that allows for its involvement in stereoselective transformations and its use as a precursor in chiral synthesis. The synthesis of enantiomerically enriched propargylic alcohols is a well-established field in organic chemistry, often employing chiral catalysts or auxiliaries. organic-chemistry.orgorganic-chemistry.orgacs.orgmdpi.com
One common approach is the asymmetric addition of terminal alkynes to aldehydes, catalyzed by chiral metal complexes. organic-chemistry.orgorganic-chemistry.org For the synthesis of chiral this compound, one could envision the enantioselective addition of the lithium or zinc salt of propargyl alcohol (or a protected version) to 2-methoxy-1-naphthaldehyde (B1195280) in the presence of a chiral ligand.
Furthermore, the chiral center in enantiomerically pure this compound can direct the stereochemical outcome of subsequent reactions. For example, in the aforementioned asymmetric Garratt-Braverman cyclization, the chirality of the amino acid dictates the axial chirality of the product. nih.gov Similarly, the stereocenter of the propargylic alcohol can influence the stereoselectivity of additions to the alkyne or other transformations.
The enantioselective synthesis of propargylic alcohols can be achieved through various methods, including:
Chiral Ligand-Metal Complex Catalyzed Alkynylation: Using catalysts derived from ligands such as BINOL, N-methylephedrine, or other chiral amino alcohols to mediate the addition of an alkyne to an aldehyde. organic-chemistry.orgorganic-chemistry.org
Asymmetric Reduction of Alkynones: The reduction of the corresponding alkynone, 1-(2-methoxynaphthalen-1-yl)prop-2-yn-1-one, using chiral reducing agents or catalysts.
Kinetic Resolution: The enzymatic or chemical resolution of racemic this compound. mdpi.com
Table 4: Methods for the Enantioselective Synthesis of Chiral Propargylic Alcohols
| Method | Catalyst/Reagent | Aldehyde/Ketone Substrate | Alkyne Substrate | Typical Enantiomeric Excess |
| Asymmetric Alkynylation | Zn(OTf)₂ / (+)-N-Methylephedrine | 2-Methoxy-1-naphthaldehyde | Terminal Alkyne | High (>90% ee) |
| Asymmetric Alkynylation | In(III) / BINOL | 2-Methoxy-1-naphthaldehyde | Terminal Alkyne | High (>90% ee) |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 1-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-one | Formic Acid/Triethylamine | High (>95% ee) |
This table summarizes common methods that could be applied to the enantioselective synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol, the spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the propargyl group, the hydroxyl proton, and the methoxy (B1213986) group protons.
As a reference, the ¹H NMR spectral data for the isomer 3-(6-methoxynaphthalen-2-yl)prop-2-yn-1-ol in DMSO-d₆ is presented below. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm).
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| Naphthyl-H | 7.95 | s | 1H | |
| Naphthyl-H | 7.76 | m | 2H | |
| Naphthyl-H | 7.42 | d | 9.2 | 1H |
| Naphthyl-H | 7.33 | s | 1H | |
| Naphthyl-H | 7.19 | dd | 6.4, 2.4 | 1H |
| -OH | 5.32 | t | 6.0 | 1H |
| -CH₂- | 4.33 | d | 6.0 | 2H |
| -OCH₃ | 3.90 | s | 3H |
For the target molecule, this compound, one would expect a similar pattern, but the chemical shifts and coupling constants of the naphthalene protons would differ due to the different substitution pattern. The proximity of the propargyl alcohol group to the H-8 proton would likely cause a significant downfield shift for this proton due to steric compression (a peri effect).
¹³C NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal. For this compound, signals are expected for the ten carbons of the naphthalene ring, the three carbons of the propargyl alcohol moiety, and the one carbon of the methoxy group.
The ¹³C NMR spectral data for the isomer 3-(6-methoxynaphthalen-2-yl)prop-2-yn-1-ol in CDCl₃ provides a useful comparison. researchgate.net
| Carbon Type | Chemical Shift (δ) (ppm) |
| Naphthyl C-O | 158.35 |
| Naphthyl C | 134.20 |
| Naphthyl C | 131.48 |
| Naphthyl CH | 129.31 |
| Naphthyl CH | 128.93 |
| Naphthyl CH | 126.80 |
| Naphthyl C | 119.42 |
| Naphthyl C | 117.36 |
| Naphthyl CH | 105.74 |
| Alkyne C | 86.77 |
| Alkyne C | 86.20 |
| Methoxy -OCH₃ | 55.33 |
| Methylene -CH₂OH | 51.75 |
In the spectrum of this compound, the chemical shifts of the naphthalene carbons would be different, reflecting the 1,2-substitution pattern. The quaternary carbon C-1 attached to the alkyne would likely appear around 115-120 ppm, and the C-2 carbon attached to the methoxy group would be significantly downfield, around 155-160 ppm.
To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show correlations between adjacent protons on the naphthalene ring and between the hydroxyl proton and the methylene protons of the propargyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all CH groups in the molecule, including the -CH₂OH group and the CHs of the naphthalene core.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The compound is first vaporized and passed through a GC column to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. For 3-(6-methoxynaphthalen-2-yl)prop-2-yn-1-ol , the reported m/z for the molecular ion is 212. researchgate.net The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), or a formyl radical (•CHO) from the propargyl alcohol chain, as well as cleavage of the C-C bond between the naphthalene ring and the side chain, leading to a characteristic naphthyl cation.
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula of a compound. For this compound, the molecular formula is C₁₄H₁₂O₂.
The theoretical exact mass can be calculated as follows:
14 Carbon atoms: 14 x 12.00000 = 168.00000
12 Hydrogen atoms: 12 x 1.00783 = 12.09396
2 Oxygen atoms: 2 x 15.99491 = 31.98982
Total Exact Mass: 212.08373 u
An HRMS experiment would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule as a function of wavenumber. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the FT-IR spectrum provides key information about its primary functional groups.
A prominent feature in the FT-IR spectrum is the strong and broad absorption band typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C≡C triple bond of the alkyne moiety gives rise to a sharp, and typically weak to medium, absorption band around 2260-2100 cm⁻¹. The C-H stretching vibration of the terminal alkyne (if present) would appear around 3300 cm⁻¹, but in this internally substituted alkyne, this band is absent. The aromatic C-H stretching vibrations of the naphthalene ring are expected to appear as a series of sharp bands above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring typically produce several bands in the 1600-1450 cm⁻¹ region. Furthermore, the characteristic C-O stretching vibration of the methoxy group is anticipated to be observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3400-3200 |
| Aromatic C-H Stretch | >3000 |
| C≡C Stretch (Alkyne) | 2260-2100 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric C-O Stretch (Methoxy) | 1275-1200 |
| Symmetric C-O Stretch (Methoxy) | 1075-1020 |
Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the C≡C stretching vibration of the internal alkyne is expected to produce a strong and sharp signal in the 2260-2100 cm⁻¹ region, often more intense than in the FT-IR spectrum. The symmetric breathing vibrations of the naphthalene ring are also typically strong in the Raman spectrum. The aromatic C-H stretching vibrations and the C=C stretching vibrations of the naphthalene ring will also be present, providing complementary information to the FT-IR data. The O-H stretching band, while strong in FT-IR, is generally weak in the Raman spectrum.
Table 2: Key Raman Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | >3000 |
| C≡C Stretch (Alkyne) | 2260-2100 (Strong) |
| Aromatic Ring Vibrations | 1600-1400 |
| O-H Stretch (Alcohol) | Weak |
Note: The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to yield a detailed model of the crystal lattice and the molecular structure within it.
Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z | 4 |
| C≡C Bond Length (Å) | 1.20 |
| C-O (Alcohol) Bond Length (Å) | 1.43 |
| C-O (Methoxy) Bond Length (Å) | 1.37 |
Note: The values in this table are hypothetical examples and would need to be determined experimentally through single-crystal X-ray diffraction analysis.
Computational and Theoretical Investigations of 3 2 Methoxynaphthalen 1 Yl Prop 2 Yn 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of complex organic molecules.
Density Functional Theory (DFT) Studies
DFT methods are widely employed to predict the geometric, spectroscopic, and electronic properties of molecules with a good balance of accuracy and computational cost. For compounds structurally related to 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol, DFT has been used to provide a detailed understanding of their behavior.
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous compounds, such as naphthalene-containing chalcones, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to determine their optimized structures. nih.gov These studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles.
The electronic structure of these molecules is also a key area of investigation. The presence of the naphthalene (B1677914) moiety, a methoxy (B1213986) group, and a propargyl alcohol functionality in this compound suggests a complex interplay of electronic effects. The methoxy group acts as an electron-donating group, influencing the electron density distribution across the aromatic naphthalene system. The propargyl alcohol group, with its triple bond, is an electron-withdrawing group that also participates in the molecule's frontier molecular orbitals.
| Parameter | Description |
| Methodology | Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. |
| Functional | B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |
| Basis Set | 6-311++G(d,p) is a Pople-style basis set that provides a flexible description of the electron distribution, including diffuse functions (++) and polarization functions (d,p). |
DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, in studies of related naphthalene derivatives, theoretical vibrational frequencies (FT-IR and FT-Raman) have been computed and show good agreement with experimental spectra after appropriate scaling. nih.gov The assignment of vibrational modes is often aided by Potential Energy Distribution (PED) analysis.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. researchgate.net The electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. researchgate.net For a related chalcone (B49325), (2E)-3-[4-(dimethylamino) phenyl]-1-(naphthalen-2-yl) prop-2-en-1-one, TD-DFT calculations have been used to analyze its absorption spectrum. researchgate.net
| Spectroscopic Parameter | Computational Method |
| Vibrational Frequencies (IR/Raman) | DFT/B3LYP with PED analysis |
| NMR Chemical Shifts | GIAO method |
| UV-Vis Absorption Spectra | TD-DFT |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For propargyl alcohols, several important reactions have been studied computationally. The Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds, is a key example. wikipedia.orgorganicreactions.org DFT studies have elucidated the three main steps of this reaction: protonation of the alcohol, a rate-determining 1,3-hydroxyl shift, and keto-enol tautomerism. wikipedia.org
Furthermore, transition metal-catalyzed reactions of propargyl alcohols are of significant interest. DFT calculations have been employed to investigate ruthenium-catalyzed propargylic substitution reactions. nih.govnih.gov These studies suggest that the reaction proceeds through an allenylidene complex, with the nucleophilic attack on the γ-carbon of this intermediate being a key step. nih.gov DFT has also been used to explore the mechanism of ruthenium-catalyzed [4+1] annulation reactions involving propargyl alcohols. figshare.com For naphthalene derivatives, DFT has been used to model the haptotropic rearrangements in transition metal complexes and to study the structures of transition states and intermediates. researchgate.net
| Reaction | Key Mechanistic Insights from DFT |
| Meyer-Schuster Rearrangement | Identification of a three-step mechanism involving a rate-determining 1,3-hydroxyl shift. wikipedia.org |
| Ruthenium-Catalyzed Propargylic Substitution | Proceeds via a ruthenium vinylidene intermediate. rsc.org |
| Ruthenium-Catalyzed [4+1] Annulation | Involves a Ru(II)-Ru(IV)-Ru(II) catalytic cycle. figshare.com |
Molecular Dynamics Simulations
MD simulations have also been used to study the structure and dynamics of peptides in the presence of alcohols, showing how alcohols can induce conformational changes. nih.gov In the context of naphthalene, MD simulations combined with quantum mechanics have been used to investigate the structure and excited states of naphthalene-water clusters. hw.ac.uk Such studies are crucial for understanding the behavior of these molecules in biological or solution-phase environments.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity and electronic properties of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or an electron acceptor (electrophile). figshare.com
The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. acs.org A smaller gap generally implies higher reactivity. mdpi.com
For molecules analogous to this compound, FMO analysis reveals that the HOMO is typically localized on the electron-rich naphthalene ring and the methoxy group, while the LUMO is often distributed over the propargyl system and the naphthalene ring. This distribution suggests that the naphthalene ring is a likely site for electrophilic attack, while the propargyl group can act as an electrophilic center. The HOMO-LUMO gap for related chalcone derivatives has been calculated to be in a range that indicates good chemical reactivity and potential for charge transfer interactions within the molecule. mdpi.com
| Orbital | Description | Role in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability (nucleophilicity). figshare.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability (electrophilicity). figshare.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. acs.org |
Analysis of Reactivity Descriptors and Electrophilic/Nucleophilic Sites
Detailed research findings and data tables for this section are not available in the public domain.
Applications in Complex Molecule Synthesis and Advanced Material Precursors
Role as a Key Synthetic Building Block for Diverse Molecular Architectures
The inherent reactivity of the alkyne and hydroxyl groups in 3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol makes it a valuable precursor for a wide array of molecular structures. Its utility is particularly evident in the synthesis of complex heterocyclic and polycyclic systems.
Precursor to Naphthalene-Containing Heterocycles (e.g., Isoxazoles, Indoles, Triazoles)
The propargyl alcohol moiety is a well-established synthon for the construction of five-membered heterocycles through various cycloaddition and cyclization strategies.
Isoxazoles: The synthesis of isoxazoles from propargylic alcohols is a common transformation. One general and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with the alkyne of the propargylic alcohol. nih.gov While a specific example utilizing this compound is not prominently documented, the general reactivity pattern is highly applicable. The reaction would proceed by generating a nitrile oxide in situ, which then reacts with the triple bond of the naphthalenyl propargylic alcohol to yield the corresponding 3,5-disubstituted isoxazole (B147169) bearing the 1-(2-methoxynaphthalenyl)methyl group. The reaction conditions are typically mild, often employing a copper(I) catalyst or proceeding under metal-free conditions. nih.govrsc.org A practical method for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed via intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN), where TBN acts as a radical initiator and a source of N-O. mdpi.com This highlights the potential for intramolecular cyclizations involving the naphthalene (B1677914) ring system.
Indoles: The synthesis of indole (B1671886) derivatives can be achieved from propargylic precursors through various metal-catalyzed cyclization reactions. Although direct synthesis from this compound is not explicitly detailed, analogous transformations are well-precedented. For instance, the synthesis of pyrazino[1,2-a]indoles has been achieved by the intramolecular cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles. nih.gov This suggests that a suitably functionalized naphthalene precursor derived from the title compound could undergo intramolecular cyclization to form complex indole-annulated systems. The synthesis of methoxy-activated indoles is a known strategy to diversify their regiochemical behavior. chim.it
Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The terminal alkyne of a derivative of this compound could readily participate in this reaction with an organic azide (B81097) to produce a naphthalene-substituted triazole. orientjchem.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov Alternatively, ruthenium-catalyzed reactions can lead to the formation of 1,5-disubstituted triazoles. mdpi.com The resulting triazole products can serve as important linkers in medicinal chemistry and materials science. nih.gov
| Heterocycle | General Reaction Type | Key Reagents | Potential Product from this compound derivative |
|---|---|---|---|
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | 3-((2-Methoxynaphthalen-1-yl)methyl)-5-R-isoxazole |
| Indole | Intramolecular Cyclization | Metal Catalyst (e.g., Au, Pd) | Substituted Benzo[g]indole derivative |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azide (R-N3), Cu(I) catalyst | 1-R-4-((2-Methoxynaphthalen-1-yl)methyl)-1H-1,2,3-triazole |
Intermediate in the Formal Total Synthesis of Natural Product Analogues (e.g., 7'-De-methylketokynin)
While a direct application of this compound in the total synthesis of 7'-De-methylketokynin is not explicitly reported, propargylic alcohols are crucial intermediates in the synthesis of numerous natural products and their analogues. The synthesis of complex polycyclic indole derivatives, structurally similar to Ergot alkaloids, has been achieved through one-pot preparations, showcasing the utility of related building blocks. nih.gov The structural motif of a methoxynaphthalene core is present in various biologically active molecules, and the propargyl group provides a handle for further elaboration and ring formation. For instance, the synthesis of labeled 1,10,11,11a-tetrahydro-2-methoxy-2H-naphth(1,2-g)indole highlights the construction of complex indole systems from naphthalene precursors. nih.gov The development of synthetic routes to analogues of natural products often relies on the strategic use of versatile building blocks like the title compound to explore structure-activity relationships.
Scaffold for the Construction of Polycyclic Aromatic Systems
The naphthalene unit of this compound can serve as a foundational element for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). The propargyl group is a key functionality for annulation reactions, allowing for the fusion of additional aromatic rings. Electrophilic cyclization of alkynes onto arenes is a known method for preparing polycyclic aromatics. nih.gov For example, the reaction of 2-(1-alkynyl)biphenyls with electrophiles like iodine monochloride (ICl) can lead to substituted phenanthrenes. A similar strategy could be envisioned for the intramolecular cyclization of a derivative of this compound to construct more extended polycyclic systems. Furthermore, palladium-catalyzed annulation reactions provide a powerful tool for the synthesis of PAHs from smaller aromatic fragments. rsc.org The synthesis of benzannulated enediynyl propargylic alcohols and their subsequent tandem cyclizations have been shown to produce derivatives of 11H-benzo[b]fluorene, demonstrating the utility of propargylic alcohols in building complex PAHs. wvu.edu
Development of Chiral Naphthalenyl-Propargylic Scaffolds for Asymmetric Synthesis
Chiral propargylic alcohols are highly valuable intermediates in asymmetric synthesis. organic-chemistry.org The synthesis of enantiomerically enriched this compound can be approached through several established methods. Asymmetric alkynylation of 2-methoxy-1-naphthaldehyde (B1195280) with a suitable acetylene (B1199291) equivalent, catalyzed by a chiral ligand-metal complex, would be a direct route to the chiral alcohol. organic-chemistry.org Alternatively, chiral resolution of the racemic alcohol is a common strategy. wikipedia.orgnih.gov This can be achieved by forming diastereomeric esters with a chiral carboxylic acid, followed by separation and hydrolysis. tcichemicals.com The resulting enantiopure naphthalenyl-propargylic alcohol can then be used as a chiral building block or as a precursor to chiral ligands for asymmetric catalysis. The development of chiral tertiary propargylic alcohols has also been achieved through palladium-catalyzed kinetic resolution. rsc.org
| Method | General Approach | Key Components | Outcome |
|---|---|---|---|
| Asymmetric Alkynylation | Addition of an alkyne to an aldehyde | 2-Methoxy-1-naphthaldehyde, Acetylene source, Chiral catalyst (e.g., Zn(OTf)2/N-methylephedrine) | Enantioenriched this compound |
| Chiral Resolution | Separation of enantiomers | Racemic this compound, Chiral resolving agent (e.g., tartaric acid, mandelic acid) | Separated enantiomers of this compound |
| Kinetic Resolution | Enantioselective reaction of one enantiomer | Racemic alcohol, Chiral catalyst, Acylating or other reactive agent | One enantiomer of the alcohol and the derivatized other enantiomer |
Precursors for Advanced Organic Materials (Focus on synthetic utility, not material properties)
The unique combination of a naphthalene chromophore and a polymerizable alkyne functionality makes this compound a promising precursor for advanced organic materials. Propargyl alcohol itself can undergo polymerization upon heating or treatment with a base. wikipedia.orgnih.gov The presence of the bulky and electronically active methoxynaphthalene substituent would be expected to significantly influence the properties of the resulting polymer. The synthesis of novel polymers can be envisioned through the polymerization of the alkyne group. Furthermore, the propargyl alcohol can serve as a monomer in the synthesis of more complex polymer architectures. For instance, it could be incorporated into polyesters or polyethers through reactions involving the hydroxyl group. The naphthalene unit imparts desirable photophysical properties, and its incorporation into a polymer backbone can lead to materials with interesting optical and electronic characteristics. The synthesis of phosphorus-containing polycyclic aromatic hydrocarbons from alkynyl-phosphonium salts demonstrates the potential for creating novel heteroatom-containing materials from alkyne precursors. researchgate.netnih.gov
Future Directions and Emerging Research Perspectives
Development of More Efficient and Sustainable Synthetic Routes for the Compound
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol can be envisioned through established chemical transformations, primarily the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This powerful method forges carbon-carbon bonds between aryl halides and terminal alkynes, making it an ideal candidate for connecting a 2-methoxynaphthalene (B124790) unit with a propargyl alcohol moiety.
A plausible retrosynthetic analysis points to two primary routes:
Alkyne Alkylation: This approach would involve the coupling of a 2-methoxynaphthalene-1-yl halide with propargyl alcohol under basic conditions.
Sonogashira Coupling: A more refined strategy would employ a palladium-catalyzed cross-coupling between 1-iodo-2-methoxynaphthalene (B1296216) and propargyl alcohol. researchgate.net This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org
Future research in this area should focus on optimizing these synthetic pathways with an emphasis on sustainability and efficiency. This includes the development of "green" reaction conditions, such as using aqueous media, minimizing the use of hazardous reagents, and employing more environmentally benign catalysts. organic-chemistry.org The exploration of nickel-catalyzed Sonogashira couplings, which could offer a more cost-effective alternative to palladium, also presents a valuable research direction. wikipedia.org
Table 1: Potential Synthetic Routes and Future Optimization
| Synthetic Route | Key Reagents & Catalysts | Potential for Sustainable Optimization |
| Alkyne Alkylation | 2-methoxynaphthalene-1-yl halide, Propargyl alcohol, Strong base | Exploration of milder bases, solvent-free conditions. |
| Sonogashira Coupling | 1-Iodo-2-methoxynaphthalene, Propargyl alcohol, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base | Development of copper-free Sonogashira protocols, use of water as a solvent, development of reusable heterogeneous catalysts. organic-chemistry.org |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The unique combination of a naphthalene (B1677914) ring, a methoxy (B1213986) group, and a propargyl alcohol in this compound opens the door to a wide array of potential chemical transformations. The propargyl alcohol moiety, in particular, is a versatile functional group known to participate in a variety of reactions. libretexts.org
Future research should aim to uncover novel reactivity patterns of this compound. Key areas of interest include:
Cyclization Reactions: The alkyne and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions, which could lead to the formation of novel heterocyclic systems. nih.gov Electrophilic cyclization reactions, in particular, are powerful methods for constructing diverse carbo- and heterocyclic frameworks. nih.gov
Annulation Reactions: The naphthalene core can participate in annulation reactions with the alkyne side chain, providing access to complex polycyclic aromatic systems. rsc.org
Multi-component Reactions: The development of one-pot, multi-component reactions involving this compound would be a highly efficient strategy for generating molecular diversity. nih.gov
Advancements in Catalytic Systems for Stereoselective and Chemoselective Reactions
The propargyl alcohol unit in this compound contains a stereocenter at the carbon bearing the hydroxyl group. The development of catalytic systems that can control the stereochemistry of reactions involving this center is a critical area for future research.
Prospective research directions include:
Asymmetric Synthesis: The enantioselective synthesis of (R)- and (S)-3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol would be a significant advancement, enabling the exploration of its chiroptical properties and its potential as a chiral building block. This could be achieved through the use of chiral catalysts in the synthetic route.
Stereodivergent Functionalization: Research into catalytic systems that allow for the stereodivergent functionalization of the alkyne would provide access to a range of stereochemically defined alkenes.
Chemoselective Transformations: Given the multiple reactive sites in the molecule, developing catalytic systems that can selectively target one functional group while leaving others intact is a key challenge and a promising research avenue. For example, catalysts could be designed to selectively oxidize the alcohol, hydrogenate the alkyne, or functionalize the naphthalene ring.
Integration with Flow Chemistry and Automated Synthetic Platforms
The integration of modern synthetic technologies, such as flow chemistry and automated synthesis, offers significant advantages in terms of efficiency, safety, and scalability.
Future research should explore the application of these technologies to the synthesis and functionalization of this compound:
Flow Chemistry: The Sonogashira coupling, a key reaction for the synthesis of this compound, has been successfully adapted to flow chemistry conditions. rsc.org Implementing a flow-based synthesis would allow for better control over reaction parameters, reduced reaction times, and easier scale-up.
Automated Synthesis: Automated platforms can be employed for the rapid optimization of reaction conditions and for the synthesis of libraries of derivatives based on the this compound scaffold. This would accelerate the discovery of new compounds with interesting biological or material properties.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol under laboratory conditions?
Methodological Answer: A scalable synthesis involves propargylation of 2-methoxynaphthalen-1-ol using propargyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. Key steps include:
Dissolve 2-methoxynaphthalen-1-ol (20 mmol) in DMF (20 mL).
Add K₂CO₃ (24 mmol) and stir for 30 min to generate the oxyanion.
Introduce propargyl bromide (20 mmol) and stir for 2–4 hours at room temperature.
Quench with crushed ice, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification is typically achieved via column chromatography (hexane:ethyl acetate gradient). Yields range from 65–80% for analogous naphthol derivatives .
Q. How can researchers characterize the crystalline structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement:
- Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
- Solve the structure via direct methods (SHELXS) and refine with full-matrix least-squares (SHELXL).
- Address twinning or disorder using the TWIN/BASF commands in SHELXL.
Report critical metrics: R-factor (<5%), bond length accuracy (±0.01 Å), and thermal displacement parameters .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks, H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation of aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers at 2–8°C in a dry, dark environment .
Q. Which spectroscopic techniques are optimal for confirming the purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify methoxy (δ 3.8–4.0 ppm), alkyne protons (δ 2.5–3.0 ppm), and naphthalene aromatic signals (δ 6.8–8.2 ppm).
- FT-IR: Confirm O–H stretch (~3200 cm⁻¹), alkyne C≡C (~2100 cm⁻¹), and methoxy C–O (~1250 cm⁻¹).
- HRMS: Validate molecular ion [M+H]⁺ with <2 ppm error.
Cross-reference with computational NMR shifts (DFT/B3LYP/6-311++G(d,p)) to resolve ambiguities .
Advanced Research Questions
Q. Which density-functional theory (DFT) approaches are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Functional Selection: Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) improve accuracy for conjugated systems .
- Basis Set: 6-311++G(d,p) balances computational cost and precision for π-π* transitions.
- Validation: Compare HOMO-LUMO gaps with UV-Vis spectra. For example, a calculated gap of 4.2 eV should align with λ_max ~295 nm.
Address discrepancies by testing range-separated functionals (e.g., ωB97X-D) or adding dispersion corrections .
Q. How can researchers investigate the antitumor mechanisms of this compound in human cell lines?
Methodological Answer:
- Cell Cycle Analysis: Treat HCT116 colon cancer cells (3 × 10³ cells/well) with 10–50 µM compound for 24–48 hrs. Use flow cytometry (PI staining) to quantify G2/M arrest .
- Apoptosis Assays: Perform Annexin V-FITC/PI dual staining to distinguish early/late apoptotic populations.
- Autophagy Monitoring: Immunoblot for LC3-II/LC3-I ratio and p62 degradation. Validate with autophagy inhibitors (e.g., chloroquine) .
Q. How should researchers address crystallographic disorder in this compound crystals?
Methodological Answer:
- Disorder Modeling: Split occupancy for overlapping atoms (e.g., methoxy group) using PART commands in SHELXL.
- Thermal Ellipsoids: Apply ISOR/SIMU restraints to suppress unrealistic displacement parameters.
- Validation: Check ADDSYM/PLATON for missed symmetry and R1/Rfree convergence (<5% divergence) .
Q. What strategies resolve contradictions between experimental and computational NMR data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
